molecular formula C13H19N5O B2424587 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamide CAS No. 2034324-21-3

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamide

Cat. No.: B2424587
CAS No.: 2034324-21-3
M. Wt: 261.329
InChI Key: HPOZOKBPAIWGTQ-UHFFFAOYSA-N
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Description

The compound “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamide” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds has been widely used in the design of anticancer agents . They have been synthesized using a molecular hybridization strategy .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves a process related to the Biginelli-like reaction . The reaction involves hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines is complex and versatile . They are versatile linkers to several metals and their interactions in biological systems have been extensively described .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse. For instance, the thermal retro Diels–Alder (RDA) reaction of certain derivatives resulted in the target compounds as single products .

Advantages and Limitations for Lab Experiments

One of the advantages of using TPP in lab experiments is its selectivity for the CB1 receptor. This allows researchers to specifically target the CB1 receptor and study its effects on various physiological processes. Additionally, TPP has been shown to have minimal side effects in animal models, which makes it a safe and effective tool for scientific research. However, one of the limitations of using TPP in lab experiments is its high cost and limited availability. This can make it difficult for researchers to conduct large-scale studies using TPP.

Future Directions

There are several future directions for the scientific research of TPP. One of the areas of interest is its potential therapeutic applications in various diseases such as obesity, diabetes, and drug addiction. Additionally, researchers are interested in studying the long-term effects of TPP on various physiological processes and its potential side effects. Another future direction is the development of new and more efficient synthesis methods for TPP, which could reduce its cost and increase its availability for scientific research. Overall, TPP has the potential to be a valuable tool for scientific research and a promising therapeutic agent for various diseases.

Synthesis Methods

The synthesis of TPP involves a series of chemical reactions that start with the formation of 1-(pivaloyloxy)methyl-1H-[1,2,4]triazole-3-carboxylic acid. This compound is then reacted with 6-aminopyrimidine to form 3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propionic acid. Finally, the product is reacted with pivaloyl chloride to produce N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamide.

Scientific Research Applications

TPP has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, and drug addiction. Studies have shown that TPP can reduce food intake and body weight in obese animals by blocking the CB1 receptor, which is responsible for regulating appetite and energy balance. Additionally, TPP has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. In the field of drug addiction, TPP has been shown to reduce drug-seeking behavior and prevent relapse in animal models of drug addiction.

Properties

IUPAC Name

2,2-dimethyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O/c1-13(2,3)11(19)14-6-4-5-10-7-15-12-16-9-17-18(12)8-10/h7-9H,4-6H2,1-3H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOZOKBPAIWGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCCC1=CN2C(=NC=N2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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